ethyl 1,2-dimethyl-5-{[(4-methylphenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate
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Overview
Description
ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely found in natural products and pharmaceuticals. This specific compound is characterized by its complex structure, which includes an ethyl ester group, a dimethyl substitution, and a benzoate ester linked to an indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Nenitzescu synthesis, which involves the reaction of enamines with quinones in the presence of a Lewis acid catalyst.
Introduction of Substituents: The dimethyl and ethyl ester groups are introduced through alkylation and esterification reactions, respectively.
Benzoate Ester Formation: The final step involves the esterification of the indole core with 4-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups or other oxygen-containing functionalities.
Reduction: Reduction reactions can be used to modify the ester groups or reduce double bonds within the structure.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups .
Scientific Research Applications
ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by binding to DNA .
Comparison with Similar Compounds
Similar Compounds
ETHYL 1,2-DIMETHYL-5-HYDROXY-1H-INDOLE-3-CARBOXYLATE: This compound shares a similar indole core but lacks the benzoate ester group.
ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE: Another indole derivative with a pyridyl substituent, differing in its substitution pattern.
Uniqueness
ETHYL 1,2-DIMETHYL-5-(4-METHYLBENZOYLOXY)-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoate ester group enhances its lipophilicity and potential interactions with biological targets .
Properties
Molecular Formula |
C25H23NO4 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 1,2-dimethyl-5-(4-methylbenzoyl)oxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H23NO4/c1-5-29-25(28)22-16(3)26(4)23-19-9-7-6-8-18(19)21(14-20(22)23)30-24(27)17-12-10-15(2)11-13-17/h6-14H,5H2,1-4H3 |
InChI Key |
AQLCMZGDILWPLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)C)C)C |
Origin of Product |
United States |
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